N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C17H16ClFN2O3S and its molecular weight is 382.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulation of the Immune Response to Tumors
N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, a novel synthetic compound, shows potential in modifying the reactivity of certain lymphoid cell populations affected by tumor growth. It enhances the response of lymphocytes to tumor cells, augments macrophage inhibitory effects on tumor growth in vitro, and activates macrophages detectable in mice after administration. This compound also restores alloreactivity of lymphocytes in immunodepressed mice, indicating its potential for augmenting the immune response to tumors (Wang et al., 2004).
Cytotoxic Activity Against Cancer Cells
Sulfonamide derivatives, synthesized using novel compounds, show significant cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). These findings suggest the potential therapeutic application of these compounds in cancer treatment (Ghorab et al., 2015).
Fluorination Agents in Synthetic Chemistry
The compound plays a role in the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes, using alkali metal fluorides as efficient fluorinating agents. This highlights its utility in the development of novel synthetic methodologies for the creation of fluorinated organic compounds (Fritz-Langhals, 1994).
Broad Spectrum Anti-Epileptic Drug Development
The compound's modification has led to the identification of a broad-spectrum anti-epileptic drug candidate, showcasing potential in various models of convulsant activity. This development focuses on improving the pharmacological profile of the original compound, indicating a significant advance in the treatment of epilepsy (Tanaka et al., 2019).
Restoration of Cytolytic T-Lymphocyte Response
This synthetic compound enhances the induction of a cytolytic T-lymphocyte response to tumors, highlighting its potential as an immunorestorative agent. It shows effectiveness in potentiating the immune response to weak antigens and restoring alloreactivity, suggesting its use in immunotherapy (Wang et al., 1988).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-21(25(23,24)10-9-13-5-3-2-4-6-13)12-17(22)20-14-7-8-16(19)15(18)11-14/h2-11H,12H2,1H3,(H,20,22)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCWCBXOXCBXEA-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.